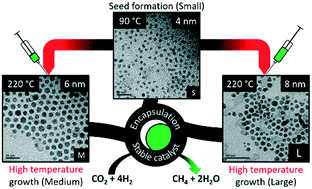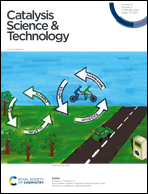Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
Catalysis Science & Technology Pub Date: 2019-04-22 DOI: 10.1039/C9CY00532C
Abstract
Herein we report our efforts to control the size of colloidal Ni nanoparticles (NiNPs) via a seed-mediated approach and to produce supported Ni catalysts that are sinter-resistant. NiNPs are prepared using a mild capping ligand and an external reducing agent at 90 °C to obtain seeds of 3–4 nm, followed by NiNP growth at 220 °C to vary the final size up to 8 nm. These NiNPs were either introduced onto high surface area silica via direct deposition in organic solvents, or encapsulated in mesoporous silica. Encapsulation was determined to be the most promising approach to support the particles. A range of such encapsulated NiNP catalysts were evaluated for CO2 hydrogenation between 200–400 °C: they were comparably active as catalysts reported in the literature, and thermally stable and sinter-resistant for 70 h at 350 °C. Nevertheless, it was found that the Ni phase was redistributed throughout the mesoporous silica network, resulting in Ni catalysts with nearly identical particle size of 4–5 nm, determined by the size of the support pores, after a combination of oxidative and reductive pretreatments. Our approach provides a route to obtain Ni@SiO2 catalysts with a narrow particle size distribution from a range of colloidal NiNP precursors.


Recommended Literature
- [1] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration
- [2] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst
- [3] Hyperpolarisation through reversible interactions with parahydrogen†
- [4] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [5] Mechanochemical conversion of a metal oxide into coordination polymers and porous frameworks using liquid-assisted grinding (LAG)†
- [6] Nyholm Memorial Lecture. Growth, change, and challenge
- [7] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [8] Exploiting the maize genome
- [9] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [10] The design of a mechanical wave-like DNA nanomachine for the fabrication of a programmable and multifunctional molecular device†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 121578-13-0









